N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Fluorobenzamide Group: The final step involves the acylation of the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or thiazole rings.
Reduction: Reduced forms of the benzamide or thiazole rings.
Substitution: Substituted derivatives where the fluorine atom is replaced by another group.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound may interact with enzymes or receptors involved in cell proliferation and survival, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide
- 1-Benzo[1,3]dioxol-5-yl-2-ethyl ester-3-N-fused heteroaryl indoles
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide stands out due to its unique combination of a benzodioxole ring, a thiazole ring, and a fluorobenzamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-4-1-10(2-5-12)16(21)20-17-19-13(8-24-17)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUYTFDHHXBQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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